Elacridar hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d'Elacridar est un puissant inhibiteur de la glycoprotéine de perméabilité (P-glycoprotéine) et de la protéine de résistance au cancer du sein. Il est principalement utilisé comme bio-activateur oral pour cibler la multirésistance aux médicaments dans les tumeurs. Le composé s'est avéré prometteur pour augmenter la biodisponibilité des médicaments co-administrés en inhibant les mécanismes d'efflux qui réduisent l'absorption des médicaments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate d'Elacridar peut être synthétisé par un processus en plusieurs étapes impliquant les étapes clés suivantes :

Formation de la structure de base : La synthèse commence par la préparation de l'acide 5-méthoxy-9-oxo-9,10-dihydroacridine-4-carboxylique.

Réaction de couplage : Cet intermédiaire est ensuite couplé à la 4-[2-(6,7-diméthoxy-1,2,3,4-tétrahydroisoquinolinyl)éthyl]aniline en utilisant le tétrafluoroborate de 2-(1H-benzotriazol-1-yl)-1,1,3,3-tétraméthyluronium en présence de N,N-diméthylformamide.

Étapes finales : Le produit résultant est ensuite purifié et converti en sa forme de sel de chlorhydrate à l'aide d'acide chlorhydrique.

Méthodes de production industrielle : La production industrielle du chlorhydrate d'Elacridar implique des voies de synthèse similaires mais à plus grande échelle. Le processus comprend l'optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée. Des techniques telles que la cristallisation et la lyophilisation sont employées pour obtenir le produit final sous sa forme souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'Elacridar subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le chlorhydrate d'Elacridar en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution, en particulier en présence de nucléophiles.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont utilisés dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des dérivés réduits du chlorhydrate d'Elacridar .

4. Applications de la Recherche Scientifique

Le chlorhydrate d'Elacridar a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme outil pour étudier les mécanismes d'efflux et le transport des médicaments à travers les membranes cellulaires.

Biologie : Le composé aide à comprendre le rôle de la glycoprotéine de perméabilité et de la protéine de résistance au cancer du sein dans les processus cellulaires.

Médecine : Le chlorhydrate d'Elacridar est étudié pour son potentiel à améliorer l'efficacité des agents chimiothérapeutiques en surmontant la résistance aux médicaments dans les cellules cancéreuses.

5. Mécanisme d'action

Le chlorhydrate d'Elacridar fonctionne en inhibant la glycoprotéine de perméabilité et la protéine de résistance au cancer du sein, qui sont des pompes d'efflux dépendantes de l'ATP avec une large spécificité de substrat. En bloquant ces transporteurs, le chlorhydrate d'Elacridar augmente la biodisponibilité des médicaments co-administrés, permettant d'atteindre des concentrations plasmatiques thérapeutiques plus élevées. Cette inhibition aide à surmonter la résistance aux médicaments dans les tumeurs et améliore l'efficacité des agents chimiothérapeutiques .

Composés Similaires :

Tariquidar : Un autre puissant inhibiteur de la glycoprotéine de perméabilité, utilisé dans des applications similaires.

Zosuquidar : Un inhibiteur de la glycoprotéine de perméabilité de troisième génération avec des propriétés comparables.

Laniquidar : Connu pour sa capacité à inhiber la glycoprotéine de perméabilité et à améliorer la biodisponibilité des médicaments.

Unicité du chlorhydrate d'Elacridar : Le chlorhydrate d'Elacridar se distingue par sa double inhibition de la glycoprotéine de perméabilité et de la protéine de résistance au cancer du sein, ce qui en fait un outil polyvalent pour surmonter la résistance aux médicaments. Sa capacité à améliorer la biodisponibilité d'un large éventail de médicaments ajoute à son unicité .

Applications De Recherche Scientifique

Elacridar hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a tool to study efflux mechanisms and drug transport across cell membranes.

Biology: The compound helps in understanding the role of permeability glycoprotein and breast cancer resistance protein in cellular processes.

Medicine: this compound is investigated for its potential to enhance the efficacy of chemotherapeutic agents by overcoming drug resistance in cancer cells.

Mécanisme D'action

Elacridar hydrochloride functions by inhibiting permeability glycoprotein and breast cancer resistance protein, which are ATP-dependent efflux pumps with broad substrate specificity. By blocking these transporters, this compound increases the bioavailability of co-administered drugs, allowing higher therapeutic plasma concentrations to be attained. This inhibition helps in overcoming drug resistance in tumors and enhances the efficacy of chemotherapeutic agents .

Comparaison Avec Des Composés Similaires

Tariquidar: Another potent inhibitor of permeability glycoprotein, used in similar applications.

Zosuquidar: A third-generation permeability glycoprotein inhibitor with comparable properties.

Laniquidar: Known for its ability to inhibit permeability glycoprotein and enhance drug bioavailability.

Uniqueness of Elacridar Hydrochloride: this compound stands out due to its dual inhibition of permeability glycoprotein and breast cancer resistance protein, making it a versatile tool in overcoming drug resistance. Its ability to enhance the bioavailability of a wide range of drugs further adds to its uniqueness .

Activité Biologique

Elacridar hydrochloride, also known as GF120918, is a potent inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). These efflux transporters play critical roles in multidrug resistance (MDR) by limiting the absorption and distribution of various therapeutic agents, particularly in cancer treatment and central nervous system (CNS) drug delivery. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and implications in enhancing drug bioavailability.

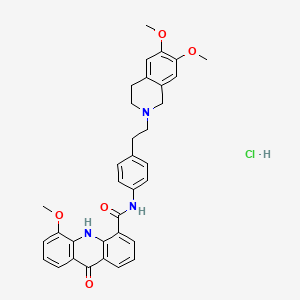

Chemical Structure and Properties

Chemical Name:

N-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxamide hydrochloride

Molecular Formula:

C₂₃H₂₉ClN₂O₄

Purity:

≥98%

Elacridar acts primarily by inhibiting P-gp and BCRP, which are responsible for the efflux of drugs out of cells. This inhibition enhances the intracellular concentration of various chemotherapeutic agents, thereby overcoming the MDR associated with cancer therapies. Notably, Elacridar has been shown to improve the bioavailability of several substrates by preventing their efflux at both the intestinal and blood-brain barrier (BBB) levels.

Table 1: Inhibition Potency of Elacridar on Various Substrates

| Substrate | IC50 (µM) | Effect |

|---|---|---|

| Doxorubicin | 0.05 | Enhanced uptake in resistant cells |

| Vincristine | 0.07 | Increased cytotoxicity |

| Paclitaxel | 0.03 | Improved brain penetration |

| Erlotinib | 0.10 | Enhanced oral bioavailability |

Bioavailability Studies

Elacridar's pharmacokinetic profile has been assessed through various studies, indicating its low oral bioavailability due to poor solubility. The absolute bioavailability after oral administration has been reported as low as 22%, while intraperitoneal administration yields even lower values.

Table 2: Pharmacokinetic Parameters of Elacridar

| Administration Route | Bioavailability (%) | Half-Life (h) | Cmax (µg/ml) |

|---|---|---|---|

| Oral | 22 | 20 | 0.295 |

| Intraperitoneal | 1 | 4 | 0.061 |

| Intravenous | - | 4 | - |

Case Study: Brain Distribution

In a study involving Friend leukemia virus strain B mice, Elacridar was administered to assess its impact on brain distribution. Results indicated that coadministration with P-gp substrates significantly increased their brain penetration.

- Study Design: Mice received varying doses of Elacridar alongside P-gp substrates.

- Findings: The brain-to-plasma concentration ratio improved markedly with increasing doses of Elacridar.

Clinical Implications

Elacridar's ability to enhance drug delivery across the BBB makes it a valuable candidate for clinical trials aimed at treating CNS-related conditions. Its application in combination therapies has shown promise in improving the efficacy of existing chemotherapeutics.

Table 3: Clinical Applications of Elacridar

| Condition | Combination Drugs | Outcome |

|---|---|---|

| Glioblastoma | Paclitaxel | Increased tumor response |

| Non-small cell lung cancer | Erlotinib | Enhanced survival rates |

| Breast cancer | Doxorubicin | Improved overall response |

Propriétés

IUPAC Name |

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOJZZHRYSSFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932123 | |

| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143851-98-3, 178436-75-4 | |

| Record name | Elacridar hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143851983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GF 120918A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178436754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELACRIDAR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX2BHH1A5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.